molecular formula C21H20ClNO B1393883 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-70-3

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No.: B1393883
CAS No.: 1160262-70-3
M. Wt: 337.8 g/mol
InChI Key: UNPWZRGHSWQAAP-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a complex organic compound characterized by its quinoline core structure with isopropyl and methyl substituents

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-isopropylphenol and dimethylquinoline.

  • Reaction Steps:

    • The 4-isopropylphenol undergoes nitration to introduce a nitro group, followed by reduction to an amine.

    • The amine then reacts with dimethylquinoline in the presence of a suitable catalyst to form the quinoline core.

    • Subsequent steps involve chlorination to introduce the carbonyl chloride group.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form quinone derivatives.

  • Reduction: Reduction reactions can convert the carbonyl chloride group to a carboxylic acid.

  • Substitution: Substitution reactions at the quinoline core can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) are used for chlorination.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Carboxylic Acids: Formed through reduction of the carbonyl chloride group.

  • Substituted Quinolines: Resulting from various substitution reactions.

Scientific Research Applications

2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: It may bind to enzymes or receptors involved in biological processes.

  • Pathways Involved: The exact pathways depend on the specific biological context but may include signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • 2-(4-Isopropylphenyl)propionic Acid: Similar structure but lacks the quinoline core.

  • 4-Isopropylphenol: A simpler compound with an isopropyl group attached to phenol.

  • Bisphenol A (BPA): Used in the production of plastics and has a similar isopropyl group.

Uniqueness: 2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to its complex quinoline structure and the presence of multiple substituents, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

6,8-dimethyl-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO/c1-12(2)15-5-7-16(8-6-15)19-11-18(21(22)24)17-10-13(3)9-14(4)20(17)23-19/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPWZRGHSWQAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Isopropylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
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